A Technical Guide to the Physical and Chemical Properties of Fusidic Acid-d6
A Technical Guide to the Physical and Chemical Properties of Fusidic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Fusidic Acid-d6, a deuterated analog of the antibiotic Fusidic Acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental context, and visual representations of its mechanism of action. Fusidic Acid-d6 is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Fusidic Acid due to its nearly identical chemical behavior and distinct mass spectrometric signature.
Core Physical and Chemical Data
The stable isotope-labeled derivative of fusidic acid, Fusidic Acid-d6, shares most of its physical and chemical characteristics with the parent compound. The primary distinction lies in its increased molecular weight due to the substitution of six hydrogen atoms with deuterium. This makes it an ideal internal standard for quantitative analysis by mass spectrometry.
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₂D₆O₆ | [1][2][3] |
| Molecular Weight | 522.71 g/mol | [1][2][3] |
| Appearance | Solid (based on parent compound) | [4] |
| Storage Temperature | 4°C | [1][3] |
| Purity (Typical) | >95% (HPLC) | [1] |
| Unlabelled CAS Number | 6990-06-3 | [1][2] |
| Property (Fusidic Acid) | Value | Source |
| Melting Point | 192.5 °C | [4] |
| Solubility (Water) | 5.21 mg/L | [4] |
| pKa | 5.35 | [4] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Fusidic acid and its deuterated analog act as bacteriostatic agents, primarily against Gram-positive bacteria.[5][6] Their mechanism of action involves the inhibition of bacterial protein synthesis by targeting and stalling a crucial step in the elongation cycle.[6][7][8] Specifically, Fusidic Acid binds to the Elongation Factor G (EF-G) when it is complexed with the ribosome and GDP. This binding event prevents the dissociation of EF-G from the ribosome, thereby halting the translocation of the peptidyl-tRNA from the A-site to the P-site.[7][8] This effectively freezes the ribosome on the mRNA, leading to the cessation of protein synthesis.
Caption: Mechanism of action of Fusidic Acid-d6 on bacterial protein synthesis.
Experimental Protocols
The characterization and quantification of Fusidic Acid and its deuterated analog rely on a variety of analytical techniques. Below are outlines of common experimental methodologies.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a widely used method for assessing the purity of Fusidic Acid and its derivatives.[9]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).
-
Detection: UV detection at approximately 228 nm.[10]
-
Procedure: A standardized solution of Fusidic Acid-d6 is injected into the HPLC system. The resulting chromatogram is analyzed for the presence of impurities. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Caption: A typical workflow for purity analysis of Fusidic Acid-d6 by HPLC.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of Fusidic Acid-d6 and verifying the positions of deuterium labeling.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 750 MHz).[11]
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvents.
-
Experiments:
-
¹H NMR: To observe the proton signals. The absence or significant reduction of signals at the sites of deuteration confirms the labeling.
-
¹³C NMR: To analyze the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and definitively assign proton and carbon signals.[12]
-
-
Procedure: The sample is dissolved in the deuterated solvent and transferred to an NMR tube. A series of 1D and 2D NMR spectra are acquired. The resulting spectra are compared with those of the non-deuterated Fusidic Acid to confirm the isotopic labeling and overall structure.[13]
Mass Spectrometry for Molecular Weight Confirmation and Quantification
Mass spectrometry is used to confirm the molecular weight of Fusidic Acid-d6 and is the primary technique for its use as an internal standard in quantitative bioanalysis.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is commonly used.
-
Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (e.g., [M+H]⁺ or [M+Na]⁺), which will be shifted by approximately 6 Da compared to the unlabeled Fusidic Acid.
-
Procedure for Quantification: In a typical bioanalytical method, a known amount of Fusidic Acid-d6 is added to the biological sample (e.g., plasma) containing the unlabeled Fusidic Acid. Following extraction, the sample is analyzed by LC-MS. The ratio of the peak areas of the analyte to the internal standard is used to construct a calibration curve and accurately quantify the concentration of Fusidic Acid in the sample.
Synthesis and Purification
Fusidic Acid is a natural product isolated from the fermentation broth of the fungus Fusidium coccineum.[4][9][14] The deuterated analog, Fusidic Acid-d6, is synthetically derived from the parent compound. The synthesis involves the introduction of deuterium atoms at specific, stable positions in the molecule, typically on the side chain.
Purification of the final product is critical to ensure high isotopic and chemical purity. This is often achieved through preparative chromatography followed by recrystallization from solvent systems such as alcohols or ketones mixed with water.[14] The purity is then verified using the analytical methods described above.
References
- 1. Fusidic Acid-d6 | TRC-F865502-0.5MG | LGC Standards [lgcstandards.com]
- 2. Fusidic Acid-d6 | TRC-F865502-0.5MG | LGC Standards [lgcstandards.com]
- 3. usbio.net [usbio.net]
- 4. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. goldbio.com [goldbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Critical Review of the Properties of Fusidic Acid and Analytical Methods for Its Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ES2204331B1 - PROCEDURE FOR OBTAINING FUSIDIC ACID FROM A FERMENTATION BRASS. - Google Patents [patents.google.com]
